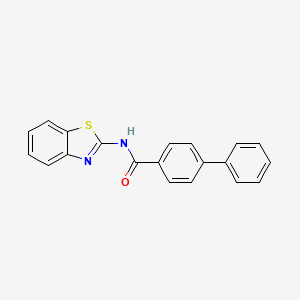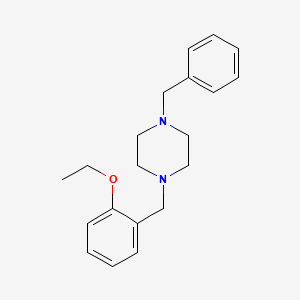
1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine (abbreviated as AFP) is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has a fluorenylmethyl group attached to one of its nitrogen atoms. AFP has a unique structure that makes it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine is based on its ability to fluoresce when exposed to light of a specific wavelength. This property allows researchers to track the movement of the compound within cells and tissues. 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine can also interact with other molecules, such as proteins and nucleic acids, leading to changes in their conformation or activity.
Biochemical and Physiological Effects:
1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine has been shown to have minimal toxicity in vitro and in vivo. It is rapidly metabolized and excreted from the body, making it a safe and reliable tool for scientific research. However, its effects on biological systems are still being studied, and more research is needed to fully understand its biochemical and physiological effects.
实验室实验的优点和局限性
One of the main advantages of using 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine in scientific research is its high sensitivity and specificity. It can be used to detect small changes in biological processes, making it a valuable tool for studying complex systems. However, 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine has some limitations, such as its limited solubility in aqueous solutions and its tendency to aggregate at high concentrations. These issues can be addressed by using appropriate solvents and concentrations.
未来方向
There are many potential future directions for the use of 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine in scientific research. Some of these include:
1. Developing new synthetic methods for 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine that are more efficient and cost-effective.
2. Using 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine as a tool for studying the interaction of drugs with biological targets.
3. Developing new applications for 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine in medical diagnostics and imaging.
4. Using 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine to study the effects of environmental toxins on biological systems.
5. Combining 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine with other fluorescent probes to study complex biological processes.
Conclusion:
In conclusion, 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine is a valuable tool for scientific research. Its unique structure and fluorescence properties make it a versatile probe for studying various biological processes. While more research is needed to fully understand its effects on biological systems, 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine has already proven to be a valuable tool for many researchers in the field.
合成方法
The synthesis of 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine involves the reaction of 1-acetyl piperazine with 9H-fluoren-2-ylmethyl chloride in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine. The purity of the synthesized compound can be improved by recrystallization or chromatography.
科学研究应用
1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine is widely used in scientific research as a fluorescent probe for studying various biological processes. It has been used to study the binding of ligands to receptors, the transport of molecules across cell membranes, and the localization of proteins within cells. 1-acetyl-4-(9H-fluoren-2-ylmethyl)piperazine is also used as a substrate for enzyme assays, as it can be readily hydrolyzed by certain enzymes.
属性
IUPAC Name |
1-[4-(9H-fluoren-2-ylmethyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-15(23)22-10-8-21(9-11-22)14-16-6-7-20-18(12-16)13-17-4-2-3-5-19(17)20/h2-7,12H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHOQNJUYORTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-bromo-2-pyridinyl)-5-[(2,5-dichlorophenoxy)methyl]-2-furamide](/img/structure/B5849822.png)


![2-ethoxy-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5849857.png)

![methyl 4-ethyl-5-methyl-2-[(3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5849872.png)

![4-fluoro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5849890.png)

![4-chlorophenyl 2-[(diethylamino)carbonyl]benzoate](/img/structure/B5849902.png)
![2-[4-(2-fluorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5849910.png)
